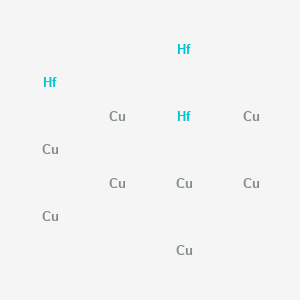![molecular formula C11H15NO3 B14601751 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a propoxy group, and a hydroxy-methylcarbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a substituted phenol with a propyl halide to introduce the propoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxy-methylcarbonimidoyl group can be reduced to amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydroxy-methylcarbonimidoyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-propoxyphenol
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-ethoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 5-position and the hydroxy-methylcarbonimidoyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-9-4-5-10(8(2)12-14)11(13)7-9/h4-5,7,13-14H,3,6H2,1-2H3/b12-8+ |
InChI Key |
SOYKKLWFMLWBOH-XYOKQWHBSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)






![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)




